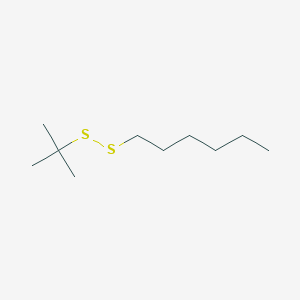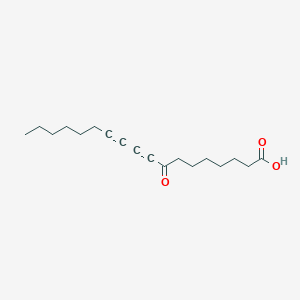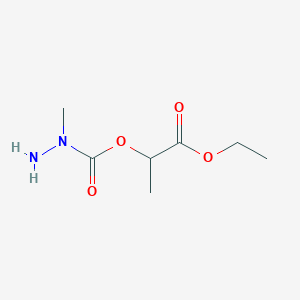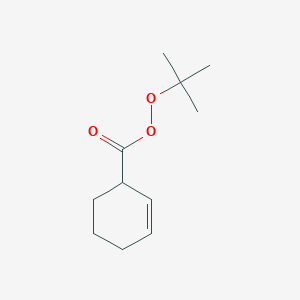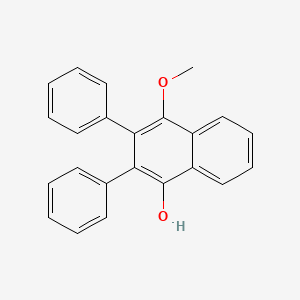
4-Methoxy-2,3-diphenylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,3-diphenylnaphthalen-1-ol is an organic compound with the molecular formula C23H18O2 and a molecular weight of 326.388 g/mol It is a derivative of naphthalene, featuring methoxy and diphenyl substituents on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3-diphenylnaphthalen-1-ol typically involves the reaction of 1-methoxy-2,3-diphenylnaphthalene with appropriate reagents under controlled conditions . One common method involves the use of diphenylacetylene as a precursor, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,3-diphenylnaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy or methoxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Applications De Recherche Scientifique
4-Methoxy-2,3-diphenylnaphthalen-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,3-diphenylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and diphenyl groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methoxy-2,3-diphenylnaphthalen-1-ol include other naphthalene derivatives such as:
- 1-Methoxy-2,3-diphenylnaphthalene
- 1-Methoxy-2,3-diphenylbenzene
- Diphenylacetylene
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
65514-42-3 |
|---|---|
Formule moléculaire |
C23H18O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-methoxy-2,3-diphenylnaphthalen-1-ol |
InChI |
InChI=1S/C23H18O2/c1-25-23-19-15-9-8-14-18(19)22(24)20(16-10-4-2-5-11-16)21(23)17-12-6-3-7-13-17/h2-15,24H,1H3 |
Clé InChI |
NSRLFSQHKLSJST-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=CC=CC=C21)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





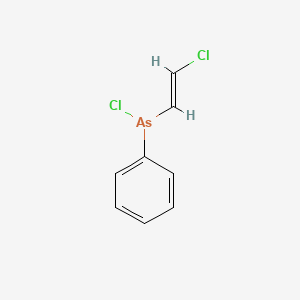
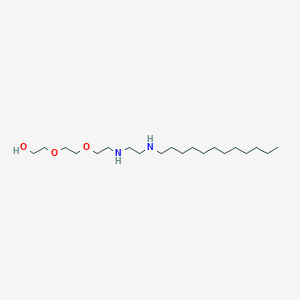
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
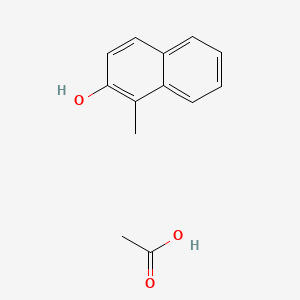
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)

